molecular formula C8H11F3O2 B1481967 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2092052-33-8

3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B1481967
M. Wt: 196.17 g/mol
InChI Key: NLSVRBYMUOQECJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is 1S/C8H11F3O2/c1-7(2)3-4(6(12)13)5(7)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

3. Detailed Description of the Methods of Application or Experimental Procedures The Togni reagent acts as an electrophilic CF3-transfer reagent. It forms an adduct with a nucleophilic substrate, facilitated by the σ hole on the hypervalent iodine atom in the reagent . The electronic situation can be probed by high-resolution X-ray diffraction .

1. Enantioselective Construction of Trifluoromethyl Stereogenicity This application is in the field of Organic Chemistry . The Togni reagent is used in the enantioselective construction of trifluoromethyl stereogenicity, which is an important chiral synthon for pharmaceuticals .

2. Trifluoromethylation of Non-Carbon-Centered Nucleophiles This includes sulfur-centered nucleophiles, phosphorus-centered nucleophiles, oxygen-centered nucleophiles, and nitrogen-centered nucleophiles .

3. Trifluoromethylation of Carbon-Centered Nucleophiles This includes carbonyl compounds, hydrazones, aryl and heteroaryl compounds, terminal alkynes, vinylic functionalization, quinones, allylic functionalization, additions involving external nucleophiles, heterocyclizations, carbocyclizations, and rearrangements .

1. Synthesis of Fluorinated Compounds In the field of Organic Chemistry , Togni reagents are used in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .

2. C-C Bond Forming Reagents Togni reagents are used as C-C bond forming reagents . This is a fundamental reaction in organic chemistry and is crucial for the synthesis of a wide range of organic compounds .

3. Enantioselective Construction of Trifluoromethyl Stereogenicity This application is in the field of Organic Chemistry . The Togni reagent is used in the enantioselective construction of trifluoromethyl stereogenicity, which is an important chiral synthon for pharmaceuticals .

4. Trifluoromethylation of Non-Carbon-Centered Nucleophiles This includes sulfur-centered nucleophiles, phosphorus-centered nucleophiles, oxygen-centered nucleophiles, and nitrogen-centered nucleophiles .

5. Trifluoromethylation of Carbon-Centered Nucleophiles This includes carbonyl compounds, hydrazones, aryl and heteroaryl compounds, terminal alkynes, vinylic functionalization, quinones, allylic functionalization, additions involving external nucleophiles, heterocyclizations, carbocyclizations, and rearrangements .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-6(2)3-7(4-6,5(12)13)8(9,10)11/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSVRBYMUOQECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 3
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 4
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 5
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

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